2,2-Difluoro-1-iodopropane

Descripción general

Descripción

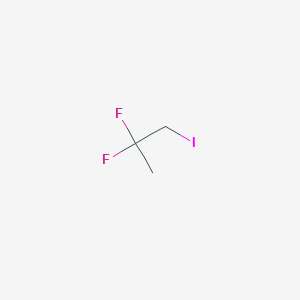

2,2-Difluoro-1-iodopropane is an organic compound with the molecular formula C₃H₅F₂I It is a halogenated alkane, characterized by the presence of two fluorine atoms and one iodine atom attached to a propane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2-Difluoro-1-iodopropane can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a precursor compound such as 2,2-difluoropropane is reacted with iodine in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogen exchange reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and reaction vessels designed to handle the reactive nature of the halogenated compounds. Safety measures are crucial due to the potential hazards associated with handling iodine and fluorine-containing substances.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom in 2,2-difluoro-1-iodopropane serves as a strong leaving group, enabling efficient substitution with nucleophiles. Key reactions include:

Hydroxide Substitution :

Reaction with aqueous sodium hydroxide yields 2,2-difluoropropanol. The electron-withdrawing fluorine atoms enhance the electrophilicity of the adjacent carbon, facilitating SN2 mechanisms .

Reduction :

Treatment with lithium aluminum hydride (LiAlH₄) reduces the iodide to a hydrocarbon, producing 2,2-difluoropropane .

Table 1: Substitution Reactions and Yields

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxide substitution | NaOH, H₂O, 80°C | 2,2-Difluoropropanol | 85% | |

| Reduction | LiAlH₄, anhydrous ether | 2,2-Difluoropropane | 78% |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the synthesis of complex fluorinated alkanes.

Suzuki–Miyaura Coupling :

Using Pd(PPh₃)₂Cl₂ as a catalyst and Na₂CO₃ as a base, this compound reacts with arylboronic acids to form 2,2-difluoro-1-arylated propanes. This method tolerates both electron-donating (-OMe, -CH₃) and electron-withdrawing (-CF₃, -Cl) substituents .

Symmetrical Di-Coupling :

Employing 4 equivalents of boronic acid with Pd(OAc)₂ produces symmetrical diarylated products in >90% yields .

Table 2: Cross-Coupling Outcomes with Arylboronic Acids

| Boronic Acid Substituent | Product Structure | Yield | Conditions | Source |

|---|---|---|---|---|

| Phenyl | C₆H₅-CF₂-CH₂-I → C₆H₅-CF₂-CH₂-Ar | 92% | Pd(OAc)₂, Na₂CO₃, 80°C | |

| 4-Trifluoromethylphenyl | CF₃-C₆H₄-CF₂-CH₂-Ar | 88% | Pd(PPh₃)₂Cl₂, DMF, 100°C |

Elimination Reactions

Under basic conditions, this compound undergoes β-elimination to form 1,1-difluoropropene (CH₂=CF₂). This reaction is promoted by strong bases like potassium tert-butoxide (t-BuOK) in THF at 60°C .

Mechanism :

The fluorine atoms stabilize the transition state via hyperconjugation, lowering the activation energy for elimination .

Dyotropic Rearrangement

In the presence of hydrogen peroxide and trifluoroacetic anhydride (TFAA), iodinated alkanes like this compound undergo dyotropic rearrangements. This process involves simultaneous migration of iodine and fluorine atoms, yielding isomerized products .

Key Observations:

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Fluorinated Compounds:

2,2-Difluoro-1-iodopropane is primarily utilized as a building block in the synthesis of fluorinated organic compounds. Its unique structure allows for various nucleophilic substitution reactions, making it a valuable precursor in creating complex fluorinated molecules. The presence of fluorine enhances the stability and reactivity of the resulting compounds, which are essential in pharmaceutical and agrochemical applications .

Synthetic Routes:

The synthesis of this compound can be achieved through several methods, including halogen exchange reactions where 2,2-difluoropropane reacts with iodine. This reaction typically requires controlled conditions to maximize yield and purity.

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound is explored for its potential in drug development. The incorporation of fluorine atoms into drug candidates can significantly influence their pharmacokinetic properties, such as metabolic stability and lipophilicity. Research has shown that fluorinated compounds often exhibit improved bioavailability and efficacy compared to their non-fluorinated counterparts .

Case Studies:

Recent studies have demonstrated the use of fluorinated compounds derived from this compound in targeting specific biological pathways. For instance, a study on the synthesis of fluorinated amino acids revealed that these compounds could enhance interactions with biological targets due to their unique electronic properties .

Biological Applications

Labeling and Tracking:

The compound has been investigated for its potential use in labeling biological molecules. The presence of fluorine allows for enhanced imaging techniques in biological research, facilitating the tracking of molecular interactions within living systems.

Enzyme Interaction Studies:

Research has also focused on how this compound interacts with enzymes and receptors. Its reactivity can be tuned to selectively inhibit or activate specific biological pathways, making it a candidate for further exploration in therapeutic applications .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is used to produce specialty chemicals that require unique properties such as high thermal stability and resistance to degradation. These characteristics are particularly valuable in the formulation of advanced materials and coatings.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Building block for fluorinated compounds | Enhanced stability and reactivity |

| Medicinal Chemistry | Drug development | Improved bioavailability and pharmacokinetics |

| Biological Applications | Labeling biological molecules | Enhanced imaging capabilities |

| Industrial Applications | Production of specialty chemicals | High thermal stability and degradation resistance |

Mecanismo De Acción

The mechanism of action of 2,2-difluoro-1-iodopropane involves its reactivity with various nucleophiles and electrophiles. The presence of fluorine atoms increases the compound’s electronegativity, making it more reactive towards nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and receptors, depending on the specific application.

Comparación Con Compuestos Similares

2,2-Difluoropropane: Lacks the iodine atom, making it less reactive in substitution reactions.

1,1-Difluoro-2-iodoethane: Similar structure but with a different carbon backbone, leading to variations in reactivity and applications.

2,2-Difluoro-1-bromopropane: Contains a bromine atom instead of iodine, resulting in different reactivity and leaving group properties.

Uniqueness: 2,2-Difluoro-1-iodopropane is unique due to the combination of fluorine and iodine atoms, which imparts distinct chemical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the iodine atom serves as an excellent leaving group, facilitating various chemical transformations.

Actividad Biológica

2,2-Difluoro-1-iodopropane is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structural features, particularly the presence of fluorine and iodine atoms, suggest that it may interact with biological systems in significant ways. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

This compound (C3H4F2I) is characterized by a propyl backbone with two fluorine atoms and one iodine atom attached to the first carbon. This configuration may enhance its reactivity and biological interactions compared to non-fluorinated analogs.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a mechanism-based inhibitor for certain enzymes, similar to other fluorinated compounds that mimic carbonyl groups. This bioisosteric behavior allows it to interfere with enzyme function in metabolic pathways .

- Fluorine's Role : The presence of fluorine atoms can influence the lipophilicity and metabolic stability of the compound, potentially enhancing its bioavailability and duration of action within biological systems .

- Toxicological Aspects : Like many perfluorinated compounds, this compound may exhibit persistent environmental behavior and bioaccumulation potential, raising concerns about its long-term effects on health and ecosystems .

Synthesis and Biological Evaluation

Research has demonstrated various synthetic pathways for producing this compound. For instance, it can be synthesized through halogen exchange reactions involving iodinated precursors . Following synthesis, biological evaluations often focus on:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can exhibit enhanced antimicrobial properties. For example, derivatives of this compound have been tested against various bacterial strains with promising results .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that certain concentrations can inhibit cell proliferation effectively .

Toxicological Implications

The environmental persistence of fluorinated compounds like this compound raises concerns regarding their accumulation in biological systems. Epidemiological studies have linked PFAS (perfluoroalkyl substances) exposure to various health issues including liver disease and reproductive toxicity . Therefore, understanding the toxicological profile of this compound is crucial for assessing its safety in potential applications.

Propiedades

IUPAC Name |

2,2-difluoro-1-iodopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2I/c1-3(4,5)2-6/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKRYWCLIFTFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34280-36-9 | |

| Record name | 2,2-difluoro-1-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.